(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-14-7-4-5-9-18(14)20-25-19(32-28-20)12-17-8-6-10-29(13-17)22(31)21-26-23-24-15(2)11-16(3)30(23)27-21/h4-5,7,9,11,17H,6,8,10,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTSLHQHGWJKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=NN5C(=CC(=NC5=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant studies associated with this compound.
Chemical Structure
The compound features a triazolo-pyrimidine core linked to a piperidine moiety and an oxadiazole substituent. The presence of these heterocycles suggests potential interactions with various biological targets.
Antifungal and Herbicidal Activity
Research indicates that derivatives of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antifungal properties. In a study by Yang et al., compounds derived from this scaffold showed excellent fungicidal activity against Rhizoctonia solani, suggesting potential applications in agricultural pest control . Additionally, preliminary bioassays indicated herbicidal activity across various derivatives .
Anticancer Properties
The anticancer potential of triazolo-pyrimidine derivatives has been explored in several studies. A recent investigation into similar compounds revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies have suggested that these compounds may act on multiple targets within cancer cells .
Antimicrobial Activity
The triazolo-pyrimidine framework has been associated with antimicrobial activities. Studies show that certain derivatives can inhibit the growth of various bacterial strains, indicating their potential as broad-spectrum antimicrobial agents .
Case Study 1: Synthesis and Biological Evaluation
A series of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their biological activities. The synthesized compounds demonstrated varying degrees of antifungal and herbicidal activities. Notably, the presence of different substituents on the triazolo-pyrimidine core influenced their efficacy against specific pathogens .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of synthesized compounds to target proteins involved in cancer progression. These studies highlighted the interaction between the triazolo-pyrimidine derivatives and key enzymes related to tumor growth and metastasis .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | Efficacy Level |
|---|---|---|---|
| 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine Derivative 1 | Antifungal | Rhizoctonia solani | High |
| 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine Derivative 2 | Anticancer | HeLa Cells | Moderate |
| 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine Derivative 3 | Antimicrobial | Staphylococcus aureus | Moderate |
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds within this family have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation. The triazolo[1,5-a]pyrimidine scaffold is often utilized as a template for the development of potent anticancer agents due to its structural versatility and ability to modulate biological activity through functionalization at various positions on the ring system .
Enzyme Inhibition
The compound's structural components allow it to act as an inhibitor for several enzymes. Notably, studies have demonstrated that triazolo-pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The specific interactions of the compound with the ATP-binding site of CDKs have been elucidated through X-ray crystallography and biological assays .
Neuropharmacological Effects
Recent investigations into the neuropharmacological properties of similar compounds have revealed potential applications in treating neurodegenerative diseases. The ability of triazolo-pyrimidines to cross the blood-brain barrier enhances their viability as candidates for neurological disorders .
Synthesis and Functionalization
The synthesis of the compound involves multi-step reactions that allow for modifications at various positions on the triazolo-pyrimidine core. Recent advances in synthetic methodologies have improved yields and enabled the creation of libraries of derivatives for screening against biological targets .
Table 1: Synthetic Routes for Triazolo-Pyrimidine Derivatives
| Methodology | Description | Yield (%) |
|---|---|---|
| Cyclocondensation | Reaction of aminopyrazoles with biselectrophilic compounds | 70-85 |
| Functional Group Modification | Post-synthetic modifications to enhance biological activity | 60-80 |
| Microwave-Assisted Synthesis | Rapid synthesis using microwave irradiation | 75-90 |
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of triazolo-pyrimidine derivatives and evaluated their anticancer properties against various human cancer cell lines. One derivative showed an IC50 value in the low micromolar range against CDK-2, demonstrating significant potential as an anticancer agent .
Case Study 2: Enzyme Inhibition Profile
A focused screening campaign identified several derivatives that displayed selective inhibition against CDK-5 and CDK-7 while maintaining low toxicity profiles. This selectivity is crucial for developing targeted therapies with fewer side effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of triazolo[1,5-a]pyrimidine derivatives, which vary in substituents and appended heterocycles. Below is a comparative analysis of structurally related compounds:
| Compound Name | Key Substituents/Modifications | Molecular Weight (g/mol) | Notable Properties/Activities | References |
|---|---|---|---|---|
| (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | 5,7-Dimethyl triazolo-pyrimidine; o-tolyl-oxadiazole-piperidine | 487.52* | Hypothesized kinase inhibition, metabolic stability | |
| 5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine | Propylsulfanyl group at position 2 | 234.31 | Antimicrobial activity; synthetic intermediate | |
| 4-(6-Benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-ylmethanone | Piperazine linker; chloropyridine substituent | 449.94 | Potential CNS activity; enhanced solubility | |
| 2-(5-Methylisoxazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol | Isoxazole substitution; diol groups | 275.25 | Chelation capacity; antioxidant properties | |
| 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | Phenyl group at position 5; hydroxyl at position 7 | 226.23 | Antitrypanosomal activity; antimetabolite |
*Calculated using ChemDraw.
Computational and Spectral Insights
- Stability : Methyl groups at positions 5 and 7 on the triazolo-pyrimidine core reduce ring strain and oxidative degradation, as observed in analogues like 5,7-dimethyl-2-(propylsulfanyl) derivatives .
Q & A
Q. What synthetic methodologies are optimized for constructing the triazolopyrimidine core in this compound?
The triazolopyrimidine core can be synthesized via cyclocondensation reactions. For example, reacting (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with carbon disulfide in a KOH/ethanol mixture forms the triazolopyrimidine scaffold. Key steps include controlling reaction temperature (80–100°C) and monitoring pH to avoid side products like oxadiazole derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by IR (C=S stretch at ~1200 cm⁻¹), ¹H/¹³C NMR (methyl protons at δ ~2.5 ppm), and HRMS are critical .
Q. How can researchers validate the structural integrity of this compound after synthesis?
Multimodal characterization is essential:
- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C5/C7 and piperidinyl-OCH₂ linkage).
- IR spectroscopy to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion ([M+H]⁺) and fragmentation patterns.
- Single-crystal X-ray diffraction (if crystallizable) resolves bond angles/planarity, as demonstrated for analogous triazolopyrimidines .
Q. What preliminary biological assays are recommended for initial activity screening?
Prioritize assays aligned with triazolopyrimidine bioactivity:
- Enzyme inhibition (e.g., cyclooxygenase-2 or lanosterol 14α-demethylase) using fluorescence-based kits .
- Antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Dose-response curves (IC₅₀ determination) and comparator compounds (e.g., 5-methyl-triazolo[1,5-a]pyrimidin-7-ol derivatives) .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
Perform molecular docking (AutoDock Vina, Discovery Studio) against target proteins (e.g., PDB: 3LD6 for lanosterol 14α-demethylase) to predict binding modes. Analyze interactions:
- Hydrophobic pockets : Methyl groups at C5/C7 may enhance affinity.
- Piperidinyl-oxadiazole moiety : Flexibility for H-bonding with catalytic residues . Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
Q. What strategies resolve contradictory spectral data (e.g., ambiguous NOE signals) in structural elucidation?
Use advanced NMR techniques:
- 2D NMR (COSY, HSQC, HMBC) to assign overlapping protons (e.g., piperidinyl CH₂ vs. oxadiazole CH₂).
- NOESY to confirm spatial proximity of substituents (e.g., o-tolyl group orientation) . Cross-validate with DFT calculations (Gaussian 09) to compare theoretical/experimental chemical shifts .
Q. How to optimize reaction yields in multi-step syntheses involving unstable intermediates?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during oxadiazole formation .
- Flow chemistry : Minimize intermediate degradation via continuous processing (e.g., piperidinyl-methanone coupling) .
- Real-time monitoring : ReactIR or HPLC-MS to track intermediate stability and adjust conditions (e.g., pH, temperature) .
Q. What mechanistic insights explain unexpected byproducts during triazolopyrimidine functionalization?
Investigate competing pathways:
- Ring-opening reactions : Acidic conditions may hydrolyze the triazole ring; use buffered media (pH 7–8) .
- Oxidative dimerization : Prevent with inert atmospheres (N₂/Ar) and radical scavengers (e.g., BHT) . Mechanistic studies via LC-MS/MS and isotopic labeling (e.g., ¹⁵N) clarify reaction pathways .
Methodological Considerations
Q. How to design robust SAR studies for derivatives of this compound?
- Core modifications : Vary substituents (e.g., o-tolyl → p-fluorophenyl) and assess impact on bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical groups (e.g., triazole N1 for H-bonding) .
- ADMET profiling : Predict bioavailability (SwissADME) and toxicity (ProTox-II) early to prioritize candidates .
Q. What analytical techniques differentiate polymorphic forms of this compound?
Q. How to address solubility challenges in biological testing?
- Co-solvents : Use DMSO/PEG-400 mixtures (<1% v/v to avoid cytotoxicity) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) for sustained release .
- Salt formation : Synthesize HCl or citrate salts to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
